Home > Products > Building Blocks P15418 > 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione
6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione - 638136-57-9

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione

Catalog Number: EVT-1198360
CAS Number: 638136-57-9
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound serves as a building block in the formation of a salt-type adduct with piperidine. The research focuses on studying the crystal structure of this adduct and its intricate hydrogen bond network. []
  • Relevance: This compound shares the core pyrimidine-2,4(1H,3H)-dione structure with 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. The structural difference lies in the substituents at the 1, 3, and 5 positions of the pyrimidine ring. []

Piperidinium 6-amino-3-methyl-5-nitroso-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is a salt-type adduct formed by the reaction of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione with piperidine. The research investigates the crystal structure of this adduct, highlighting the presence of 20 independent hydrogen bonds within its sheet-like structure. []
  • Relevance: This compound is formed using 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, which shares the core pyrimidine-2,4(1H,3H)-dione structure with 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. []

2-(2-Methylphenyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 3-oxide (H-PD)

  • Compound Description: This pyrimidine derivative acts as a ligand, forming co-crystals with 1,10-diaza-18-crown-6 (DA18C6). These co-crystals exhibit a 2D network structure stabilized by hydrogen bonding interactions. []

6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylsulfamic acid (H-PS)

  • Compound Description: This pyrimidine derivative acts as a ligand, forming co-crystals with 1,10-diaza-18-crown-6 (DA18C6). These co-crystals exhibit a 3D network structure stabilized by an extensive network of hydrogen bonds. []
  • Relevance: This compound shares a similar scaffold with 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, both having a 6-amino pyrimidine-2,4-dione core. The key difference lies in the presence of a sulfamic acid group at the 5-position in H-PS. []

6-Aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones

  • Compound Description: This group of compounds represents the target structures in a synthetic study aiming to develop a facile preparation method. The research explores the reaction of 6-amino-5-arylideneamino-1,3-dimethyluracils with triethyl orthoacetate to produce these compounds. []

7-Aryl-5,6-dihydropyrido[2,3-d]pyrimidines

  • Compound Description: These compounds serve as intermediates in a multi-step synthesis of pyrido[2,3-d]pyrimidine(1H,3H)-2,4-diones. The research investigates their reactivity in Mannich reactions leading to a mixture of products, including 7-aryl-6-(N,N-dimethylaminomethyl)pyrido[2,3-d]pyrimidines and 1,2-bis-(7-arylpyrido[2,3-d]pyrimidin-6-yl)ethanes. []
  • Relevance: These compounds are structurally distinct from 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione as they contain a fused pyridine ring forming a pyrido[2,3-d]pyrimidine scaffold. []

6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound represents a key intermediate in the synthesis of novel thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives with potential antimicrobial activity. []
  • Relevance: This compound, while sharing the pyrimidine-2,4(1H,3H)-dione motif with 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, differs by incorporating a thieno[2,3-d]pyrimidine core and an imidazo[1,2-a]pyridin-2-yl substituent. []

5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (TAK-013)

  • Compound Description: This compound is a highly potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. It exhibits high binding affinity and potent in vitro antagonistic activity. []
  • Relevance: While both compounds share the pyrimidine-2,4(1H,3H)-dione group, TAK-013 possesses a thieno[2,3-d]pyrimidine core and numerous other substituents, making it structurally distinct from 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. []

6-Amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones

  • Compound Description: These compounds represent a novel class of heterocycles synthesized through a green and efficient approach involving isatin ring-opening and ring expansion reactions. []
  • Relevance: These compounds are structurally dissimilar to 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, although they share the pyrimidine-2,4(1H,3H)-dione core. The presence of isoxazolo[5,4-b]quinoline substituent at the 5-position significantly differentiates their structures. []

3-Methyl-1-phenyl-4-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)-1H-pyrazol-5-amines

  • Compound Description: This group of compounds, synthesized via isatin ring-opening and ring expansion reactions, are structurally related to the 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones mentioned above. []
  • Relevance: These compounds are structurally distinct from 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, as they are based on a pyrazole core instead of a pyrimidine core. []

Uracil-annulated 8-Azabicyclo[5.3.1]undecatetraene Derivatives

  • Compound Description: These compounds are intermediates formed during the reaction of 6-phosphoranylideneaminouracils or 6-aminouracils with 2,4,6-cyclooctatrienone. The research focuses on understanding the reaction pathways and the resulting products. []
  • Relevance: While structurally different from 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione due to their complex polycyclic structures, these intermediates are relevant as they highlight the reactivity of the uracil ring, which shares similarities with the pyrimidine-2,4(1H,3H)-dione core. []

Tetrahydropyrido[2,3-d]pyrimidines

  • Compound Description: This class of compounds, recognized for their potential bioactivity, was synthesized using a novel functionalized metal–organic framework (MIL-125(Ti)-N(CH2PO3H2)2) as a catalyst. []
  • Relevance: These compounds are structurally distinct from 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione as they contain a fused pyridine ring, forming a tetrahydropyrido[2,3-d]pyrimidine scaffold. []
  • Compound Description: This compound is a key building block for the synthesis of various substituted pyrimidine derivatives, including pyridopyrimidines, pyrazinopyrimidines, and bipyrimidines. These derivatives are evaluated for their anti-inflammatory and analgesic activities. []
  • Relevance: This compound shares the core structure of 6-aminopyrimidine-2,4-(1H, 3H)-dione with the target compound, 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. The structural difference lies in the substituent at the 1-position of the pyrimidine ring. []

1,3-Dimethyl-8-(chromon-3-yl)-xanthine Derivatives Containing 2,6-Di-Tert-Butylphenol Fragment

  • Compound Description: This class of compounds represents a series of chromone-based hybrids incorporating xanthine and sterically hindered phenol fragments. These compounds are designed and synthesized to explore their potential cytotoxic and antioxidant activities. []
  • Relevance: While these compounds share a heterocyclic nature with 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, they are structurally distinct. The presence of the chromone, xanthine, and phenol moieties differentiates them significantly. []

8-(5-Substituted 3-phenyl-1H-indol-2-yl)-1,3-dimethyl-1H-purine- 2,6(3H,7H)-diones

  • Compound Description: This series of compounds, incorporating an indole moiety, is synthesized and evaluated for antimicrobial and antioxidant activities. []
  • Relevance: Although structurally different due to their purine core, these compounds are relevant as they highlight the exploration of heterocyclic modifications for potential biological activities, similar to the research on 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. []
  • Compound Description: This research focuses on synthesizing a new series of N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives and evaluating their antiviral activity against the hepatitis B virus (HBV). []
  • Relevance: These compounds belong to the pyrimidine family, similar to 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, but with a pyrazolo[3,4-d]pyrimidine core instead of a simple pyrimidine ring. []

6-Phenyl-7-(Substituted amino)-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This class of compounds is synthesized through a facile method involving the reaction of 5-formyl-1,3-dimethyl-6-[(substituted amino)methyl]-2,4(1H,3H)-pyrimidinediones with aniline. []

Pyrido[2,3-d]pyrimidinones

  • Compound Description: These compounds were efficiently synthesized using a one-pot, three-component method using aluminate sulfonic acid nanocatalyst under grinding conditions. This research highlights a green and efficient approach to access these heterocyclic systems. []
  • Relevance: While these compounds also belong to the pyrimidine family, they are structurally different from 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione due to the presence of a fused pyridine ring forming a pyrido[2,3-d]pyrimidinone scaffold. []

5,7-Disubstituted-4-β-D-ribofuranosylpyrazolo[4,3-d]-pyrimidines

  • Compound Description: These compounds represent uridine analogues synthesized as part of a study focusing on preparing and evaluating the biological activity of modified nucleosides. []

2,4-Disubstituted-1-β-D-ribofuranosylpyrrolo[3,2-d]-pyrimidines

  • Compound Description: These compounds are cytidine analogues synthesized and investigated for their potential as modified nucleosides. []
  • Relevance: These compounds, while belonging to the pyrimidine family like 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, exhibit a different core structure with a pyrrolo[3,2-d]-pyrimidine scaffold and a ribose sugar moiety. []

6-(4-nitrophenyl)dihydro-pyrimidine-2,4(1H,3H)-dione (pNO2PheDU)

  • Compound Description: This compound acts as a substrate for the enzyme hydantoinase in a modified hydantoinase process investigated for synthesizing optically pure β-amino acids. The research aims to produce the amino acid para-nitro-β-phenylalanine. []
  • Relevance: This compound shares the pyrimidine-2,4(1H,3H)-dione core with 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. The structural difference lies in the substituent at the 1-position and the presence of a nitro group on the phenyl ring at the 6-position in pNO2PheDU. []

Dihydrofuropyrido[2,3-d]pyrimidines

  • Compound Description: This class of compounds was synthesized through a green and diastereoselective method involving a domino Knoevenagel condensation–Michael addition–cyclization reaction. []
  • Relevance: These compounds differ structurally from 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione as they possess a dihydrofuropyrido[2,3-d]pyrimidine framework. This framework incorporates a furan ring and a pyridine ring fused to the pyrimidine core. []

6-(((5-(1-Methoxy-9H-carbazol-3-yl)1,3,4-oxadiazol-2-yl)amino)methyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This novel hybrid molecule, designed by combining murrayanine, 1,3,4-oxadiazole, and uracil components, was synthesized and evaluated for its anti-inflammatory potential. []

3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl))-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone

  • Compound Description: This compound, also known as nintedanib, is an anti-cancer drug. It's mentioned in the context of a pharmaceutical composition for treating colorectal cancer. []
  • Relevance: This compound has no direct structural relation to 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. It is mentioned as part of a combination therapy where the other components are structurally related to pyrimidine. []

2'-Deoxy-5-(trifluoromethyl)uridine (Trifluridine)

  • Compound Description: Trifluridine is an anti-viral drug, specifically a nucleoside metabolic inhibitor. It is included in a pharmaceutical composition for treating colorectal cancer, alongside other compounds like tipiracil and nintedanib. []
  • Relevance: Although not structurally related to 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, trifluridine belongs to the pyrimidine nucleoside family. It is mentioned as a component of a combination therapy for colorectal cancer where other components have structural relevance to pyrimidines. []

5-Chloro-6-[(2-iminopyrrolidin-1-yl))methyl]pyrimidine-2,4(1H,3H)-dione (Tipiracil)

  • Compound Description: Tipiracil is a thymidine phosphorylase inhibitor used in combination with trifluridine for treating metastatic colorectal cancer. []

1-(2-Amino-pyridin-4-ylmethyl)-6-(3,5-dimethyl-benzoyl)-5-isopropyl-1H-pyrimidine-2,4-dione (VP-0502)

  • Compound Description: This compound is a new anti-human immunodeficiency virus agent. It was investigated for its pharmacokinetics and bioavailability, particularly its conversion to an active metabolite. []
  • Relevance: VP-0502 shares the pyrimidine-2,4-dione core with 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. The structural differences lie in the substituents at the 1, 5, and 6 positions of the pyrimidine ring. []

Alanine amide of VP-0502 (VP-0502AL)

  • Compound Description: VP-0502AL is a prodrug of VP-0502, designed to improve the oral bioavailability of VP-0502. Research shows that it effectively converts into the active metabolite VP-0502, enhancing its pharmacokinetic properties. []
  • Relevance: This compound is the alanine amide derivative of VP-0502, which shares the pyrimidine-2,4-dione core with 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. The presence of the alanine moiety in VP-0502AL enhances its bioavailability compared to VP-0502. []

7-Amino-6-substituted-1-(β-D-ribofuranosyl)pyrido[2,3–d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: These compounds are pyridopyrimidine nucleosides synthesized from 5-cyanouridine using a novel ring transformation reaction. []
  • Relevance: These compounds are structurally distinct from 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, featuring a pyrido[2,3–d]pyrimidine scaffold and a ribofuranosyl group. []

N- and C-Alkyl Purine Analogs

  • Compound Description: This research focuses on synthesizing N- and C-alkyl derivatives of guanine analogs, exploring their potential as antiviral agents. []
  • Relevance: While not directly structurally related, these compounds are relevant because they, like 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, are heterocyclic compounds being investigated for their potential biological activities. []

4-(3-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)benzamide

  • Compound Description: This compound is a p38 MAPK inhibitor synthesized in three steps under microwave conditions. Its biological activity was evaluated in dermal cells, demonstrating inhibition of p38α signalling. []
  • Relevance: Structurally, this compound is not related to 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. It highlights the exploration of diverse heterocyclic scaffolds for developing biologically active compounds. []

RO3201195

  • Compound Description: RO3201195 is a chemotherapeutic agent and a highly selective inhibitor of p38α, synthesized in seven steps under microwave conditions. []
  • Relevance: This compound does not share a direct structural relationship with 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. It exemplifies the diverse range of heterocyclic compounds being investigated for their pharmaceutical potential. []

6-Amino-5-{(4-hydroxy-2-oxo-2H-chromen-3-yl)[1H-pyrazol-5(4)-yl]­methyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-diones

  • Compound Description: This class of compounds was synthesized using a one-pot method mediated by [BMIM]BF4. []
  • Relevance: These compounds share the pyrimidine-2,4(1H,3H)-dione core with 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. They differ by incorporating a (4-hydroxy-2-oxo-2H-chromen-3-yl)[1H-pyrazol-5(4)-yl]­methyl substituent at the 5-position and methyl groups at the 1 and 3 positions. []

Methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates

  • Compound Description: This class of compounds was reacted with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione as part of a broader study on the chemistry of five-membered 2,3-dioxo heterocycles. []
  • Relevance: While these compounds are not structurally similar to 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, their reaction with a related pyrimidine derivative highlights the potential reactivity of this class of compounds. []

5′-Amino- and 5′-Azido-2′,5′-dideoxy Nucleosides

  • Compound Description: These modified nucleosides were synthesized from a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione starting material. []
  • Relevance: Although structurally distinct from 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione due to their nucleoside nature, these compounds are relevant because they are synthesized from a related thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold. []

(4Z,5E)-Pyrimidine-2,4,5,6(1H,3H)-Tetraone 4,5-Dioxime

  • Compound Description: This compound was used to prepare inclusion complexes with 18-membered macrocycles. These complexes were subsequently studied using X-ray crystallography. []

(1,2,5)-Oxadiazolo(3,4-d)-Pyrimidine-5,7(4H,6H)-Dione

  • Compound Description: This compound is the product of cyclization of (4Z,5E)-pyrimidine-2,4,5,6(1H,3H)-tetraone 4,5-dioxime. Similar to its precursor, it was also used to prepare inclusion complexes with 18-membered macrocycles for X-ray crystallography studies. []
  • Relevance: This compound shares the pyrimidine-2,4(1H,3H)-dione core with 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione but differs in the presence of a fused oxadiazole ring and an additional carbonyl group. []
  • Compound Description: These compounds were synthesized from the N,S- and N,N-acetals of diacetylketene and isocyanates. []
  • Relevance: This diverse group of compounds highlights the broad range of chemical modifications possible on the pyrimidine core, which is also present in 6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. []
Source and Classification

The compound is sourced from various synthetic methods reported in scientific literature, particularly focusing on its synthesis and biological activity. It falls under the category of heterocyclic compounds, specifically pyrimidines, which are recognized for their roles in nucleic acids and various metabolic processes.

Synthesis Analysis

The synthesis of 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods:

  1. Friedländer Reaction: This method involves the condensation of an appropriate amino compound with a carbonyl compound in the presence of an acid catalyst. The reaction often utilizes 6-amino-5-formyluracil as a starting material.
  2. Reflux Conditions: The synthesis typically requires refluxing the reactants in a suitable solvent such as ethanol or dioxane. For example, refluxing 6-amino-5-formyluracil with pyridine derivatives under acidic conditions can yield the desired product.
  3. Characterization Techniques: The synthesized compounds are characterized using spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity.
Molecular Structure Analysis

The molecular structure of 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione features:

  • Pyrimidine Core: The central structure consists of a pyrimidine ring with carbonyl groups at positions 2 and 4.
  • Amino Group: An amino group at position 6 enhances its reactivity and potential biological activity.
  • Pyridine Substituent: A pyridin-3-ylmethyl group attached at position 1 provides additional electronic effects that may influence the compound's interaction with biological targets.

Structural Data

The molecular weight is approximately 218.22 g/mol, and its melting point can vary depending on purity but generally falls within a specific range indicative of crystalline solids.

Chemical Reactions Analysis

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Condensation Reactions: It may undergo condensation with aldehydes or ketones to form more complex structures.
  3. Cyclization Reactions: The compound can also engage in cyclization reactions leading to the formation of fused ring systems.

These reactions are typically studied under controlled conditions to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is primarily linked to its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes such as flavin-dependent thymidylate synthase (FDTS), which is crucial for DNA synthesis in certain pathogens.
  2. Binding Affinity: Molecular docking studies suggest that the compound binds effectively to active sites within target enzymes due to its structural features.
  3. Biological Activity: Preliminary studies indicate potential antimicrobial and antitumor activities, making it a candidate for further pharmacological evaluation.
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione include:

  • Solubility: Generally soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Additional properties such as boiling point, density, and refractive index are often determined experimentally or estimated based on similar compounds.

Applications

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several promising applications:

  1. Pharmaceutical Development: Its potential as an antibacterial agent against multi-resistant pathogens positions it as a candidate for drug development.
  2. Antitumor Research: Studies suggest that this compound may exhibit cytotoxic effects on cancer cells, warranting further research into its mechanisms and efficacy.
  3. Biochemical Research: It serves as a useful tool for studying enzyme functions due to its inhibitory properties against specific targets.

Properties

CAS Number

638136-57-9

Product Name

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione

IUPAC Name

6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4-dione

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C10H10N4O2/c11-8-4-9(15)13-10(16)14(8)6-7-2-1-3-12-5-7/h1-5H,6,11H2,(H,13,15,16)

InChI Key

USGMCELSFGWLOS-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CN2C(=CC(=O)NC2=O)N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC(=O)NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.